REACTION_CXSMILES
|
ClC([O:4][CH2:5][CH3:6])=O.C(=O)([O-])[O-].[K+].[K+].FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CNCC1[C:22]([S:32][CH2:33][CH2:34][CH3:35])=[N:23][C:24]2[C:29]([CH:30]=1)=[CH:28][CH:27]=[CH:26][C:25]=2[CH3:31]>C1COCC1.C(Cl)Cl>[CH3:30][C:29]1[CH:28]=[CH:27][CH:26]=[C:25]2[C:24]=1[N:23]=[C:22]([S:32][CH2:33][CH2:34][CH3:35])[C:6]([CH:5]=[O:4])=[CH:31]2 |f:1.2.3|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0.875 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
(3,5-bis-trifluoromethyl-benzyl)-(8-methyl-2-propylsulfanyl-quinolin-3-ylmethyl)-amine
|
Quantity
|
1.058 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CNCC=2C(=NC3=C(C=CC=C3C2)C)SCCC)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed one time with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting sample was dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=C(C(=NC12)SCCC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 229% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |